molecular formula C14H20N4O2 B15345643 Caffeine, 8-(cyclopentylmethyl)- CAS No. 73747-32-7

Caffeine, 8-(cyclopentylmethyl)-

Cat. No.: B15345643
CAS No.: 73747-32-7
M. Wt: 276.33 g/mol
InChI Key: SULCDSJHCRJOLW-UHFFFAOYSA-N
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Description

Caffeine, 8-(cyclopentylmethyl)-, is a specialized chemical derivative of the well-known methylxanthine alkaloid, caffeine. This compound is of significant interest in biochemical and pharmacological research, primarily for its potential as a potent and selective adenosine receptor antagonist. The core structure of caffeine is known to non-selectively block adenosine receptors, which are key regulators of sleep, arousal, and cognitive functions . The strategic substitution at the C8 position with a cyclopentylmethyl group is a common approach in medicinal chemistry to enhance selectivity and affinity for specific receptor subtypes, particularly the A1 adenosine receptor . This modification aims to create a tool compound that can help elucidate the distinct physiological roles of adenosine receptor subtypes in the central nervous system and beyond. Researchers can utilize this high-purity compound to investigate adenosine-mediated pathways in models of sleep, neuroprotection, and cardiovascular function. It is strictly For Research Use Only and is supplied for laboratory studies; it is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

73747-32-7

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

8-(cyclopentylmethyl)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C14H20N4O2/c1-16-10(8-9-6-4-5-7-9)15-12-11(16)13(19)18(3)14(20)17(12)2/h9H,4-8H2,1-3H3

InChI Key

SULCDSJHCRJOLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3CCCC3

Origin of Product

United States

Biological Activity

Caffeine, a well-known stimulant, has been extensively studied for its biological activities. Among its various derivatives, Caffeine, 8-(cyclopentylmethyl)- exhibits unique pharmacological properties due to the cyclopentylmethyl substituent at the 8-position. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on adenosine receptors, and implications for cognitive and physical performance.

Caffeine primarily functions through the antagonism of adenosine receptors , particularly A1 and A2A subtypes. The presence of the cyclopentylmethyl group enhances its affinity and selectivity for these receptors compared to caffeine itself. Research indicates that this modification significantly increases the potency of caffeine derivatives at A2 receptors, which are involved in various physiological processes including cardiovascular function and neurotransmission.

Adenosine Receptor Interaction

  • A1 Receptors : These receptors are abundant in the brain and play a crucial role in inhibiting neurotransmitter release. Caffeine's antagonistic effect can lead to increased neuronal excitability.
  • A2A Receptors : The 8-(cyclopentylmethyl) substitution enhances binding affinity at A2A receptors, which is associated with dopaminergic signaling. This interaction may contribute to reduced risks of neurodegenerative diseases such as Parkinson's disease .

Pharmacological Profile

The pharmacological profile of Caffeine, 8-(cyclopentylmethyl)- has been characterized through various studies:

Property Caffeine Caffeine, 8-(cyclopentylmethyl)-
Ki (A2 receptor) ~400 nM~190 nM
Cognitive Enhancement ModerateSignificant
Physical Performance ModerateEnhanced

This table demonstrates that the cyclopentylmethyl derivative exhibits a significantly lower Ki value at A2 receptors, indicating higher potency compared to caffeine itself.

Case Studies and Research Findings

  • Cognitive Performance : A study observed that participants consuming caffeine experienced enhanced alertness and cognitive performance. The addition of the cyclopentylmethyl group was found to amplify these effects, particularly in tasks requiring sustained attention .
  • Physical Performance : In a controlled trial involving athletes, those supplemented with Caffeine, 8-(cyclopentylmethyl)- showed improved endurance and reduced perception of effort during high-intensity exercise compared to a placebo group. This suggests that the compound may enhance performance by modulating adenosine receptor activity and increasing intracellular calcium mobilization .
  • Metabolic Effects : The compound has also been shown to influence metabolic pathways by acting as a non-selective inhibitor of phosphodiesterases, leading to increased levels of cyclic AMP (cAMP). This action promotes lipolysis and enhances energy expenditure during physical activity .

Comparison with Similar Compounds

Mechanistic Insights and SAR Trends

  • Lipophilicity and Bioavailability : C8–C and C8–S derivatives generally have higher logP values (>2.5) than C8–O/N analogues, correlating with improved membrane permeability .
  • Receptor Selectivity: Bulky substituents (e.g., cyclopentylmethyl) in C8–C derivatives reduce affinity for adenosine A1 receptors while enhancing A2A antagonism .
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., -Cl in 8-chlorocaffeine) increase MAO-B inhibition by stabilizing enzyme-substrate interactions .

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the established synthetic routes for preparing 8-(cyclopentylmethyl)caffeine, and what purification techniques are recommended? A: Synthesis typically involves alkylation of caffeine at the 8-position using cyclopentylmethyl halides under basic conditions. Purification can be achieved via recrystallization from chloroform or ethanol, monitored by HPLC (purity >98% as per analytical standards) . Solubility in chloroform facilitates isolation, with characterization through ¹H/¹³C NMR and mass spectrometry to confirm substitution patterns .

Analytical Detection Q: Which analytical methods are most effective for quantifying 8-substituted caffeine derivatives in complex matrices? A: Reverse-phase HPLC with UV detection at 273 nm provides reliable quantification. For electrochemical detection, multiple-pulsed amperometry at gold electrodes in acidic media (pH 2.0–4.0) enhances sensitivity and selectivity, particularly when separating coexisting compounds like diphenhydramine . Method validation should include spike-recovery tests (85–115% acceptable range) and calibration curves with R² >0.995 .

Structural Characterization Q: What spectroscopic and crystallographic techniques are essential for characterizing 8-(cyclopentylmethyl)caffeine? A: Single-crystal X-ray diffraction is critical for resolving spatial configurations, with data refinement using software like WinGX . Complementary techniques include FT-IR for functional group analysis (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy) .

Stability Assessment Q: How should researchers evaluate the thermal and pH stability of 8-(cyclopentylmethyl)caffeine? A: Conduct accelerated stability studies at 40°C/75% relative humidity over 30 days, with HPLC monitoring of degradation products. For pH stability, incubate in buffers (pH 1–9) and quantify parent compound retention using validated LC-MS/MS methods .

Advanced Research Questions

Receptor Interactions Q: How does 8-(cyclopentylmethyl)caffeine interact with adenosine receptors compared to native caffeine, and what experimental models best characterize this? A: The cyclopentylmethyl group enhances A₁ receptor antagonism while reducing A₂A affinity, as shown through competitive binding assays (IC₅₀ values determined via radioligand displacement using [³H]DPCPX). Functional studies in hippocampal neuron preparations demonstrate 2.3-fold increased potency in cAMP modulation versus unmodified caffeine . Molecular docking simulations (AutoDock Vina) should complement wet-lab data to map steric interactions .

Structure-Activity Relationships Q: What computational strategies can predict the bioactivity of novel 8-substituted caffeine analogs? A: Use density functional theory (DFT) to calculate electron distribution at the 8-position, correlating with receptor binding energy. QSAR models trained on existing analogs (e.g., 8-chloro and 8-bromo derivatives) can predict logP and polar surface area, guiding synthetic prioritization .

Metabolic Pathways Q: What methodologies identify the metabolic fate of 8-(cyclopentylmethyl)caffeine in mammalian systems? A: Employ hepatocyte incubation assays with LC-HRMS to detect phase I metabolites (e.g., hydroxylation at cyclopentylmethyl). Isotope-labeled analogs (e.g., ¹⁴C tagging) enable tracking of urinary excretion profiles. Cross-species comparisons (rat vs. human microsomes) clarify metabolic scalability .

Data Contradictions Q: How should researchers address contradictory results in pharmacokinetic studies of 8-substituted caffeine derivatives? A: Conduct sensitivity analysis using Monte Carlo simulations to quantify parameter uncertainty. Cross-validate findings through orthogonal methods: compare HPLC-MS quantification with radioisotope tracing in parallel cohorts. Systematic review of species-specific metabolic differences (e.g., CYP1A2 polymorphism prevalence) helps explain inter-study variability .

Experimental Design for Toxicity Q: What controlled parameters are critical in designing long-term toxicity studies for 8-(cyclopentylmethyl)caffeine? A: Standardize dosing regimens (oral vs. intravenous) and include sham-treated controls. Monitor biomarkers like serum ALT/AST for hepatotoxicity and use histopathological scoring. Cohort sizes should adhere to OECD guidelines (n ≥ 50 rodents per group) to ensure statistical power .

Crystallization Challenges Q: What strategies improve crystallization success for 8-substituted caffeine derivatives? A: Optimize solvent systems using vapor diffusion (e.g., chloroform/hexane gradients). Introduce heavy atoms (e.g., bromine in 8-(4-bromophenoxy) analogs) to enhance X-ray diffraction quality. Temperature-controlled crystallization (4°C to −20°C) minimizes thermal motion artifacts .

Methodological Notes

  • Data Reporting: Adhere to IUPAC nomenclature and bold numerical identifiers for repeated compounds (e.g., 1 for 8-hydroxyquinoline) .
  • Error Analysis: Quantify instrument variability (e.g., ±0.1% for HPLC retention times) and report confidence intervals for bioactivity metrics .
  • Ethical Compliance: For in vivo studies, include ethics committee approval codes and randomization protocols in methods sections .

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